Paynantheine (CAS 4697-66-9) is a major corynanthe-type indole alkaloid naturally occurring in Mitragyna speciosa, typically comprising 9.0% to 16.0% of the plant's total alkaloid content [1]. Structurally, it is distinguished from the primary alkaloid mitragynine by the presence of a C-20 ethenyl (vinyl) group rather than an ethyl group, alongside an R-orientation at the C-20 chiral center [2]. In industrial and research procurement, highly purified paynantheine is primarily sourced as a critical analytical reference standard for botanical quality control and as a specialized pharmacological precursor . Its specific stereochemistry and functional groups make it a highly valuable substrate for synthesizing novel opioidergic and serotonergic modulators, particularly in drug discovery programs targeting alcohol use disorder and non-addictive analgesia [3].
Substituting paynantheine with the more abundant mitragynine or its saturated diastereomer speciogynine fundamentally compromises both receptor-binding assays and downstream semi-synthetic pathways [1]. While mitragynine is heavily skewed toward mu-opioid receptor (MOR) partial agonism, paynantheine’s specific R-orientation at C-20 confers a drastically different polypharmacological profile, characterized by high affinity for serotonergic (5-HT1A) receptors and significantly reduced MOR potency [2]. From a synthetic standpoint, the C-20 ethenyl moiety in paynantheine provides an active site for targeted derivatization—such as the generation of paynantheine pseudoindoxyl—that is chemically impossible when starting from saturated analogs like mitragynine or speciociliatine[3]. Consequently, using a generic kratom alkaloid mixture or a saturated in-class substitute will result in off-target opioid activation and the failure of vinyl-specific synthetic transformations.
Paynantheine demonstrates a significantly higher affinity for the 5-HT1A receptor compared to the principal kratom alkaloid, mitragynine. In vitro functional assays reveal that paynantheine exhibits moderate-to-high affinity at 5-HT1A receptors (Ki ≈ 100 nM), whereas mitragynine shows dramatically lower affinity (Ki > 1.2 μM, with specific models reporting Ki = 5.8 μM) [1]. This >12-fold difference is attributed to the critical R-orientation at the C-20 position in paynantheine, which is structurally required for 5-HT1A agonistic activity[2].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
| Target Compound Data | ~100 nM |
| Comparator Or Baseline | Mitragynine (>1,200 nM to 5,800 nM) |
| Quantified Difference | >12-fold higher affinity for Paynantheine |
| Conditions | In vitro radioligand binding assay at human 5-HT1A receptors |
Procurement of paynantheine is essential for researchers aiming to isolate the serotonergic mood-modulating effects of kratom alkaloids without the dominant opioidergic interference seen with mitragynine.
Unlike 7-hydroxymitragynine, which carries a high risk of abuse liability due to potent mu-opioid receptor (hMOR) activation, paynantheine exhibits a substantially reduced affinity for hMOR. Radioligand displacement assays demonstrate that paynantheine binds to hMOR with a Ki of 410 nM, compared to 233 nM for mitragynine and a highly potent 47 nM for 7-hydroxymitragynine [1]. This reduced hMOR potency allows paynantheine to block morphine-induced antinociception and hyperlocomotion in vivo without producing robust conditioned place preference (CPP) [2].
| Evidence Dimension | hMOR Binding Affinity (Ki) |
| Target Compound Data | 410 nM |
| Comparator Or Baseline | 7-Hydroxymitragynine (47 nM) and Mitragynine (233 nM) |
| Quantified Difference | 8.7-fold lower affinity than 7-hydroxymitragynine; 1.7-fold lower than mitragynine |
| Conditions | Radioligand displacement assay at human mu-opioid receptors |
Buyers developing non-addictive therapeutics for alcohol use disorder or pain management should select paynantheine as a starting scaffold to intentionally minimize mu-opioid-mediated abuse liability.
Paynantheine serves as an exclusive precursor for the synthesis of paynantheine pseudoindoxyl and 7-hydroxypaynantheine, derivatives currently being investigated for the treatment of alcohol use disorder. Because paynantheine possesses a distinctive C-20 ethenyl group, its downstream derivatives exhibit distinct delta-opioid receptor (δOR) potencies and beta-arrestin recruitment profiles compared to mitragynine-derived analogs [1]. In behavioral assays, 7-hydroxypaynantheine dose-dependently decreased voluntary alcohol consumption in wild-type mice but not in δOR knockout mice, confirming its specialized mechanism of action [2].
| Evidence Dimension | Downstream analog synthesis viability |
| Target Compound Data | Yields paynantheine pseudoindoxyl (retains C-20 ethenyl group) |
| Comparator Or Baseline | Mitragynine (yields saturated C-20 ethyl derivatives) |
| Quantified Difference | Exclusive access to vinyl-substituted pseudoindoxyl chemical space |
| Conditions | Semi-synthetic oxidation and rearrangement workflows |
Procurement of paynantheine is mandatory for medicinal chemistry programs specifically targeting the synthesis of vinyl-bearing kratom pseudoindoxyls for δOR-mediated therapies.
In the standardization of commercial Mitragyna speciosa extracts, paynantheine constitutes a major fraction (9.0–16.0%) of the total alkaloid content, second only to mitragynine [1]. Accurate quantification requires pure paynantheine reference standards to resolve it chromatographically from its diastereomers, speciogynine (6.6–8.6%) and speciociliatine (8.6–16.6%), which share identical molecular weights but exhibit drastically different pharmacological toxicities and receptor affinities . Without a high-purity paynantheine standard, co-elution risks artificially inflating the reported concentrations of other minor alkaloids.
| Evidence Dimension | Natural abundance in botanical matrix |
| Target Compound Data | 9.0–16.0% of total alkaloids |
| Comparator Or Baseline | Speciogynine (6.6–8.6%) |
| Quantified Difference | ~1.5 to 2-fold higher natural abundance than speciogynine |
| Conditions | HPLC/MS profiling of Mitragyna speciosa extracts |
Analytical testing laboratories must procure exact paynantheine standards (CAS 4697-66-9) to achieve regulatory compliance and ensure accurate peak resolution in complex botanical matrices.
Due to its high abundance (9.0–16.0%) in kratom extracts, pure paynantheine is an essential procurement item for analytical laboratories performing HPLC/MS quantification. It is required to accurately resolve alkaloid profiles and prevent co-elution errors with diastereomers like speciogynine and speciociliatine, ensuring regulatory compliance [1].
Paynantheine is the specific starting material required for the semi-synthesis of paynantheine pseudoindoxyl and 7-hydroxypaynantheine. These derivatives are uniquely valued for their delta-opioid receptor (δOR) activity and reduced mu-opioid abuse liability, making paynantheine a critical scaffold in addiction medicine research [2].
Because paynantheine exhibits >12-fold higher affinity for 5-HT1A receptors compared to mitragynine, it is the preferred compound for neuropharmacological studies aiming to isolate the serotonergic, mood-modulating effects of corynanthe-type alkaloids without triggering dominant opioid receptor responses [3].